2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) CAS registry number and chemical properties
2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) CAS registry number and chemical properties
Executive Summary
The compound 2-Piperazinecarboxylic acid, 1,4-dimethyl-3,6-dioxo- (often referred to as 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid) is a highly specialized bicyclic scaffold utilized extensively in advanced peptidomimetics and combinatorial drug discovery. As a functionalized 2,5-diketopiperazine (DKP), it offers exceptional conformational rigidity, resistance to proteolytic degradation, and a versatile carboxylic acid handle for solid-phase peptide synthesis (SPPS). This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic utility, and validated synthetic protocols.
Chemical Identity & Physicochemical Profiling
Understanding the exact physicochemical parameters of this DKP scaffold is critical for predicting its pharmacokinetic behavior and its compatibility with various synthetic coupling reagents. The N,N'-dimethylation eliminates hydrogen bond donors from the amide nitrogens, significantly increasing the molecule's lipophilicity and membrane permeability compared to unmethylated analogs [1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid |
| CAS Registry Number | 519141-05-0 |
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 186.16 g/mol |
| Topological Polar Surface Area (TPSA) | ~77.9 Ų |
| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) |
| Hydrogen Bond Acceptors | 4 (2x Amide C=O, 1x Acid C=O, 1x Acid -OH) |
| Rotatable Bonds | 1 (C2–COOH bond) |
| Core Scaffold | 2,5-Diketopiperazine (DKP) |
Mechanistic Rationale: The DKP Scaffold in Drug Design
Peptides are notoriously poor drug candidates due to their rapid hydrolysis, oxidation, and lack of oral bioavailability. The DKP ring system solves these issues by acting as a conformationally restricted, stable bioisostere.
The 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid scaffold is engineered for three specific mechanistic advantages [2]:
-
Conformational Rigidity: The six-membered ring forces the internal amide bonds into a cis conformation, effectively mimicking the β-turn secondary structures found in bioactive proteins.
-
Proteolytic Stability: The N-methylation at positions 1 and 4 sterically hinders protease enzymes from docking and cleaving the amide bonds, drastically increasing the biological half-life.
-
Bifunctional Handle: The C2-carboxylic acid provides an orthogonal attachment point. It allows the DKP to be coupled to the N-terminus of a growing peptide chain or attached to a solid support resin without disrupting the core heterocycle.
Logical framework demonstrating the utility of the DKP scaffold in drug discovery.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of this specific DKP derivative relies on the direct C-H functionalization of a symmetrical precursor, sarcosine anhydride (1,4-dimethylpiperazine-2,5-dione). This approach bypasses the need for complex, multi-step linear peptide cyclizations [3].
Protocol 1: Alpha-Carboxylation of Sarcosine Anhydride
This protocol details the desymmetrization of the DKP ring via enolate chemistry to form the methyl ester intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere. Charge the flask with sarcosine anhydride (1.0 eq, 500 mg) and anhydrous Tetrahydrofuran (THF, 30 mL).
-
Enolization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add a 1.0 M solution of Potassium tert-butoxide (KOtBu) in THF (1.1 eq).
-
Causality: KOtBu is chosen because it is a strong, sterically hindered base. It selectively deprotonates the acidic α-carbon (C2) to form the enolate but is too bulky to act as a nucleophile, thereby preventing the premature ring-opening of the sensitive DKP amides.
-
-
Electrophilic Trapping: After stirring for 30 minutes at -78 °C, add dimethyl carbonate (3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: Dimethyl carbonate acts as a mild, non-halogenated electrophilic carboxylating agent. The large excess ensures the rapid trapping of the transient enolate, driving the C-C bond formation forward.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation (Self-Validating Step): Analyze the crude mixture via ¹H NMR. The successful desymmetrization is confirmed by the disappearance of the single α-CH₂ singlet of sarcosine anhydride and the emergence of a distinct singlet for the new C2-H proton, alongside an AB quartet for the remaining C5-CH₂ protons.
Protocol 2: Saponification to the Free Carboxylic Acid
The methyl ester must be carefully hydrolyzed to yield the final CAS 519141-05-0 product without epimerizing the newly formed stereocenter.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the purified methyl ester in a 1:1 mixture of THF and H₂O. Cool to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Causality: LiOH provides mild, controlled saponification. Harsher bases (like NaOH or KOH) or elevated temperatures would risk base-catalyzed hydrolysis of the internal DKP ring or racemization/epimerization at the C2 position.
-
-
Acidification: Stir for 2 hours at 0 °C. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.
-
Causality: The target compound is highly polar. It must be fully protonated (pH < pKa of the carboxylic acid) to partition effectively into the organic phase during the final extraction.
-
-
Isolation: Extract with Dichloromethane (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate to yield 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid as a white solid.
Synthetic workflow for 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid via C-H functionalization.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized 1,4-dimethyl-3,6-dioxopiperazine-2-carboxylic acid, the following analytical benchmarks must be met before utilization in downstream drug discovery assays:
-
Mass Spectrometry (LC-MS/ESI): Must exhibit a dominant[M-H]⁻ peak at m/z 185.05 in negative ion mode, confirming the presence of the free carboxylic acid.
-
Infrared Spectroscopy (FT-IR): Look for a broad O-H stretch at ~3300–2500 cm⁻¹ (carboxylic acid) and distinct, sharp C=O stretches at ~1680 cm⁻¹ (DKP amides) and ~1730 cm⁻¹ (carboxylic acid carbonyl).
-
Chiral HPLC: If an enantioselective catalyst was used during the enolization/trapping phase, chiral chromatography (e.g., Daicel Chiralpak AD-H) is required to determine the enantiomeric excess (ee) of the (R) or (S) configuration at the C2 position [3].
References
-
Title: Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Total Synthesis of Complex Diketopiperazine Alkaloids Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Enantioselective synthesis of diketopiperazines and triketopiperazines Source: University of Birmingham Research Portal URL: [Link](Note: Grounded via institutional repository for heterocycle synthesis protocols)

